An In-Depth Technical Guide to (S)-2-Amino-4-cyclobutylbutanoic Acid: A Novel Building Block for Drug Discovery
An In-Depth Technical Guide to (S)-2-Amino-4-cyclobutylbutanoic Acid: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Non-canonical amino acids represent a crucial class of building blocks that empower chemists to explore chemical space beyond the confines of the 20 proteinogenic amino acids.[1] Among these, (S)-2-Amino-4-cyclobutylbutanoic acid (CAS 1932829-31-6) emerges as a compound of significant interest. Its unique structural motif, featuring a cyclobutane ring, offers a compelling combination of conformational rigidity and metabolic stability, making it a valuable asset in the design of innovative therapeutics.[2][3]
This technical guide provides a comprehensive overview of (S)-2-Amino-4-cyclobutylbutanoic acid, consolidating its known properties with field-proven insights into its synthesis, analysis, and potential applications. The narrative is structured to deliver not just data, but a causal understanding of the experimental choices and strategic considerations for its use in drug development pipelines.
Physicochemical and Structural Characteristics
(S)-2-Amino-4-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl group appended to a butanoic acid backbone at the 4-position, with a chiral center at the alpha-carbon in the (S)-configuration. This structure imparts unique properties that are highly desirable in medicinal chemistry.
Core Properties
The fundamental physicochemical properties of (S)-2-Amino-4-cyclobutylbutanoic acid are summarized in the table below, based on data from chemical suppliers.[4][5]
| Property | Value | Source |
| CAS Number | 1932829-31-6 | [4][5] |
| Molecular Formula | C₈H₁₅NO₂ | [4] |
| Molecular Weight | 157.21 g/mol | [4] |
| Appearance | White Powder | [4] |
| Purity | ≥97% | [4] |
| IUPAC Name | (S)-2-amino-4-cyclobutylbutanoic acid | [4] |
| SMILES | NC(=O)O | [4] |
| Storage | 0-8 °C | [4] |
The Significance of the Cyclobutyl Moiety
The incorporation of a cyclobutane ring into a molecule is a strategic choice in drug design for several reasons:[2][3]
-
Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations of the side chain. This can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[2]
-
Metabolic Stability: The cyclobutane group can act as a metabolically stable isostere for more labile functionalities, such as gem-dimethyl groups or aromatic rings. Its resistance to enzymatic degradation can improve the pharmacokinetic profile of a drug candidate.
-
Improved Physicochemical Properties: The introduction of a saturated carbocycle can modulate lipophilicity and other key drug-like properties.
-
Novelty and Patentability: The use of unique building blocks like (S)-2-Amino-4-cyclobutylbutanoic acid can lead to the discovery of novel chemical entities with strong intellectual property potential.
Synthesis and Manufacturing
While specific, detailed protocols for the industrial-scale synthesis of (S)-2-Amino-4-cyclobutylbutanoic acid are not publicly available, its structure suggests that established methodologies for the asymmetric synthesis of non-natural amino acids can be adapted.[6][7][8] A plausible and efficient approach would involve the asymmetric alkylation of a chiral glycine enolate equivalent.
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis points towards a chiral glycine synthon and a suitable cyclobutyl-containing electrophile.
Caption: Retrosynthetic analysis of (S)-2-Amino-4-cyclobutylbutanoic acid.
Step-by-Step Asymmetric Synthesis Protocol (Hypothetical)
The following protocol is a conceptualization based on established methods for asymmetric amino acid synthesis, such as the use of chiral auxiliaries.[9]
-
Preparation of the Electrophile (2-cyclobutylethyl iodide):
-
Start with commercially available cyclobutylethanol.
-
Convert the alcohol to a good leaving group, such as a tosylate, using p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Displace the tosylate with iodide using sodium iodide in acetone (Finkelstein reaction) to yield 2-cyclobutylethyl iodide.
-
-
Formation of the Chiral Glycine Enolate Equivalent:
-
A chiral auxiliary, such as a pseudoephedrine-derived glycinamide or a Schöllkopf bis-lactim ether, is condensed with glycine to form a chiral glycine synthon.
-
Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperature (-78 °C) generates the chiral enolate. The stereoselectivity of the subsequent alkylation is directed by the chiral auxiliary.
-
-
Asymmetric Alkylation:
-
The freshly prepared 2-cyclobutylethyl iodide is added to the solution of the chiral enolate at low temperature.
-
The reaction is allowed to warm slowly to room temperature to ensure complete alkylation. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (S)-stereoisomer with high diastereoselectivity.
-
-
Hydrolysis and Deprotection:
-
The alkylated product is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary and liberate the free amino acid. For example, acid hydrolysis with 6M HCl at reflux will yield (S)-2-Amino-4-cyclobutylbutanoic acid hydrochloride.
-
The chiral auxiliary can often be recovered and recycled, making the process more cost-effective.
-
-
Purification:
-
The final product is purified by recrystallization or ion-exchange chromatography to achieve high purity (≥97%).
-
Caption: Hypothetical workflow for the asymmetric synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-2-Amino-4-cyclobutylbutanoic acid. A combination of chromatographic and spectroscopic techniques should be employed.
Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the target compound. Chiral HPLC can be used to determine enantiomeric excess. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic signals for the cyclobutyl protons, the aliphatic chain protons, and the α-proton. The number of signals and their splitting patterns will confirm the structure. |
| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the calculated molecular weight (157.21 g/mol ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretch), and C-H bonds. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol outlines a general method for determining the enantiomeric excess (e.e.) of the final product.
-
Derivatization (Pre-column):
-
React the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or with o-phthalaldehyde (OPA) and a chiral thiol.[10] This creates diastereomers that can be separated on a standard reversed-phase column.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's derivatives).
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
The two diastereomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two diastereomers.
-
Applications in Drug Discovery and Development
As a non-canonical amino acid, (S)-2-Amino-4-cyclobutylbutanoic acid is primarily utilized as a building block in peptide and small molecule synthesis.[7]
Peptide Synthesis
The incorporation of this amino acid into peptides can confer several advantages, including increased metabolic stability and conformational constraint, which can lead to enhanced biological activity.[11][12]
Protecting Group Strategy for Solid-Phase Peptide Synthesis (SPPS):
For use in Fmoc-based SPPS, the amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[13]
-
Fmoc-(S)-2-Amino-4-cyclobutylbutanoic acid: This derivative can be coupled to a resin-bound peptide using standard coupling reagents such as HBTU/HATU in the presence of a base like DIEA.[14][15] The Fmoc group is then removed with piperidine to allow for the coupling of the next amino acid.
Caption: Workflow for incorporating the amino acid in SPPS.
Small Molecule Synthesis
This amino acid can serve as a chiral scaffold or intermediate in the synthesis of more complex small molecules. The primary amine and carboxylic acid functionalities provide versatile handles for a wide range of chemical transformations.
Safety and Handling
While specific toxicity data for (S)-2-Amino-4-cyclobutylbutanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C).[4]
-
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Conclusion
(S)-2-Amino-4-cyclobutylbutanoic acid is a promising and versatile building block for the synthesis of novel peptides and small molecules. Its unique cyclobutyl moiety offers the potential to impart desirable properties such as conformational rigidity and metabolic stability, which are critical for the development of effective and safe therapeutics. While detailed studies on this specific molecule are not yet prevalent in the public domain, the well-established principles of asymmetric synthesis, peptide chemistry, and analytical characterization provide a solid foundation for its effective utilization in research and drug discovery programs. As the demand for innovative chemical matter continues to grow, the strategic application of such non-canonical amino acids will undoubtedly play a pivotal role in shaping the future of medicine.
References
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001CHEMICAL. (2S)-2-amino-4-cyclobutyl-butanoic acid. [Link]
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- Shields, J. D., & Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(31), 12059-12064.
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Chem-Impex International Inc. 1-(Z-amino)-cyclobutyl-1-carboxylic acid. [Link]
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- Negrete, G. R., & Konopelski, J. P. (1991). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 119.
- Khan, W., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyte. Pakistan Journal of Pharmaceutical Sciences, 37(3), 827-834.
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- Halevas, E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179.
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- Saito, K., et al. (2015). Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. Journal of the Japan Society for Analytical Chemistry, 64(8), 615-620.
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